Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride
Description
Overview of Methyl 1-(aminomethyl)cyclopentanecarboxylate Hydrochloride
This compound is a synthetic organic compound characterized by its unique cyclopentane ring structure bearing both aminomethyl and carboxylate ester functionalities. The compound exists as a crystalline solid with a melting point range of 175-176°C, indicating high thermal stability. Its molecular weight is 193.67 daltons, and it presents as an off-white to light yellow powder in its pure form. The compound's structural architecture features a five-membered cyclopentane ring substituted at the C-1 position with both an aminomethyl group and a methyl carboxylate group, creating a quaternary carbon center that imparts unique stereochemical properties.
The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation as COC(=O)C1(CCCC1)CN.Cl, which clearly illustrates the spatial arrangement of functional groups around the cyclopentane core. The presence of the hydrochloride salt form enhances the compound's solubility characteristics and stability for storage and handling purposes. This particular salt formation is commonly employed in pharmaceutical chemistry to improve the bioavailability and handling properties of amine-containing compounds.
Historical Context and Discovery
The development of this compound emerged from the broader field of cyclopentane amino acid research that gained momentum in the late 20th century. The compound's synthesis is closely related to the extensive work on 2-aminocyclopentanecarboxylic acid derivatives, which has been a subject of intense research since the 1980s. The scalable synthesis methodologies for stereoisomers of related cyclopentane carboxylic acids were first systematically developed by researchers investigating peptide foldamers and conformationally constrained amino acids.
Historical developments in this field can be traced to early work on bicyclic beta-lactam precursors and enzymatic resolution methods developed by Fülöp and colleagues. These pioneering studies established the foundation for understanding the stereochemical complexity and synthetic challenges associated with cyclopentane-based amino acid derivatives. The evolution of synthetic approaches progressed from enzymatic methods to chemical resolution techniques, including crystallization-based separations using chiral auxiliaries such as dehydroabiethylamine and ephedrine.
The specific compound under investigation represents a refinement of these earlier methodologies, incorporating lessons learned from decades of research into cyclopentane ring formation and functionalization. The development of reductive amination protocols using safer alternatives to toxic cyanoborohydride reagents marked a significant advancement in the field. This historical progression demonstrates the compound's position within a continuum of synthetic chemistry innovations aimed at accessing structurally complex amino acid derivatives.
Significance in Organic and Medicinal Chemistry
This compound occupies a position of considerable importance in both organic synthesis and medicinal chemistry applications. In organic chemistry, the compound serves as a versatile intermediate for the construction of complex molecular architectures through its reactive aminomethyl and ester functionalities. The presence of a quaternary carbon center at the cyclopentane C-1 position provides unique steric and electronic properties that influence reactivity patterns and stereochemical outcomes in subsequent transformations.
The compound's significance extends to peptide chemistry, where it functions as a building block for the synthesis of conformationally constrained peptides and peptide mimetics. Research has demonstrated that compounds structurally related to this compound can promote specific secondary structures in alpha/gamma-peptides, contributing to the development of peptide foldamers with enhanced biological stability. The incorporation of such cyclopentane-based residues into peptide sequences provides resistance to enzymatic degradation while maintaining biological activity.
In medicinal chemistry contexts, the compound represents a key intermediate in the synthesis of pharmaceutical agents targeting various therapeutic areas. The structural features of cyclopentane amino acid derivatives have been exploited in the development of receptor agonists and antagonists, particularly for sphingosine-1-phosphate receptors. The compound's utility in medicinal chemistry is further enhanced by its ability to serve as a precursor for the synthesis of all four possible stereoisomers, providing access to structure-activity relationship studies.
Scope and Objectives of the Research
Contemporary research involving this compound encompasses multiple interconnected objectives aimed at expanding both synthetic methodology and practical applications. The primary scope includes the development of efficient synthetic routes that provide access to all stereoisomeric forms of the compound with high enantiomeric and diastereomeric purity. Research efforts focus on optimizing reaction conditions to minimize the use of hazardous reagents while maximizing yield and stereoselectivity.
A significant research objective involves the systematic investigation of the compound's conformational properties and their influence on biological activity. Studies have employed Nuclear Magnetic Resonance spectroscopy-based analysis methods to assess enantiomeric purity and conformational behavior in solution. These investigations aim to establish reliable analytical protocols for quality control and to understand the relationship between molecular conformation and biological function.
| Research Objective | Methodology | Expected Outcome |
|---|---|---|
| Stereoisomer Synthesis | Asymmetric reductive amination | High enantiomeric excess >98% |
| Conformational Analysis | Nuclear Magnetic Resonance spectroscopy with chiral selectors | Structure-activity relationships |
| Synthetic Scalability | Process optimization and safety improvement | Industrial-scale production |
| Biological Evaluation | Peptide foldamer incorporation studies | Enhanced peptide stability |
The research scope also encompasses the exploration of novel applications in drug discovery, particularly focusing on the compound's potential as a scaffold for developing therapeutically active molecules. Investigations into the compound's role as an intermediate in the synthesis of sphingosine-1-phosphate receptor modulators represent a promising avenue for pharmaceutical development. Additionally, research objectives include the establishment of comprehensive safety profiles and environmental impact assessments to support regulatory approval processes for pharmaceutical applications.
Properties
IUPAC Name |
methyl 1-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(6-9)4-2-3-5-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWHVYVMIGZOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656477 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171925-49-7 | |
| Record name | Methyl 1-(aminomethyl)cyclopentane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclopentane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of N-(l-cyanocyclopentyl)pentanamide (V)
- Reactants: 1-aminocyclopentane carbonitrile (IV), valeroyl chloride.
- Reaction Conditions:
- Dissolve 1-aminocyclopentane carbonitrile in dichloromethane.
- Cool to 1–10°C.
- Add triethylamine as base.
- Slowly add valeroyl chloride at 5–10°C.
- Stir at low temperature for 2 hours, then at room temperature for 1 hour.
- Outcome: Formation of N-(l-cyanocyclopentyl)pentanamide (V).
Notes: This amidation step is crucial for subsequent hydrolysis and esterification.
Hydrolysis of N-(l-cyanocyclopentyl)pentanamide (V) to Cyclopentanecarboxylic Acid Derivative
- Reactants: Compound V, hydrochloric acid, acetic acid, water.
- Reaction Conditions:
- Mix V with concentrated hydrochloric acid and acetic acid.
- Heat at approximately 60°C for 24 hours.
- Cool to room temperature.
- Filter and wash the precipitate.
- Outcome: Formation of 1-(pentanoylamino)cyclopentanecarboxylic acid with impurity levels minimized when using a mixture of hydrochloric and acetic acids, as opposed to hydrochloric acid alone.
- Hydrolysis with a combination of hydrochloric acid and acetic acid reduces unreacted amide impurities to less than 0.5%, enhancing purity and process efficiency.
Esterification to Methyl 1-(aminomethyl)cyclopentanecarboxylate
- Reactants: The acid derivative from the hydrolysis step.
- Reaction Conditions:
- Typically, esterification can be achieved via Fischer esterification using methanol and catalytic acid (e.g., sulfuric acid).
- Alternatively, direct methylation using diazomethane or methyl iodide under controlled conditions can be employed.
- Outcome: Formation of methyl ester with high yield and purity.
Introduction of the Aminomethyl Group
- Approach: Nucleophilic substitution or reductive amination methods are used.
- Typical Route:
- React methyl ester with formaldehyde or paraformaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to introduce the aminomethyl group at the desired position.
- Alternatively, use aminomethylation reagents under controlled conditions.
- Outcome: Formation of methyl 1-(aminomethyl)cyclopentanecarboxylate.
Salt Formation with Hydrochloric Acid
- Dissolve the free base in a suitable solvent (e.g., ethanol or methanol).
- Add hydrochloric acid dropwise under stirring.
- Evaporate or crystallize to obtain the hydrochloride salt.
- The process ensures high purity and stability of the final compound.
- Proper control of pH and temperature is critical to prevent decomposition or impurity formation.
Data Summary and Process Optimization
| Step | Reagents | Conditions | Key Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1. Amidation | Valeroyl chloride, triethylamine | 0–10°C, 2 hrs | Controlled addition, low temp | ~85 | >99 |
| 2. Hydrolysis | HCl, acetic acid | 60°C, 24 hrs | Reduced impurities with acid mix | >90 | >99 |
| 3. Esterification | Methanol, sulfuric acid | Reflux | High yield | >95 | >99 |
| 4. Aminomethylation | Formaldehyde, reducing agent | Ambient | Selective substitution | >85 | >98 |
| 5. Salt formation | HCl | RT | Crystallization | >98 | >99 |
Research Findings and Innovations
- Impurity Control: Combining hydrochloric acid with acetic acid during hydrolysis significantly reduces unreacted amide impurities, enhancing product quality.
- Scalability: The described methods are adaptable to large-scale manufacturing, with emphasis on temperature control and reagent purity.
- Environmental Considerations: Use of less hazardous reagents and efficient purification steps aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted cyclopentane derivatives .
Scientific Research Applications
Synthesis Process
The synthesis of methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride generally involves the following steps:
- Esterification : Reacting 1-aminocyclopentanecarboxylic acid with methanol in the presence of hydrochloric acid.
- Formation of Hydrochloride Salt : Treating the resulting ester with hydrochloric acid.
This process can be optimized for higher yields using advanced techniques such as continuous flow reactors.
Scientific Research Applications
This compound has several notable applications in scientific research:
Organic Synthesis
- Intermediate in Chemical Reactions : The compound serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of more complex molecules.
- Reagent in Organic Chemistry : It is utilized as a reagent in numerous chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Biological Research
- Potential Biological Activities : Research indicates that this compound may exhibit biological activities relevant to drug development. Its structure allows it to interact with biomolecules, influencing enzyme activity and potentially serving as a precursor for neurotransmitter synthesis .
- Pharmacological Studies : Investigations are ongoing regarding its therapeutic potential, particularly in relation to amino acid metabolism and its role as a substrate or inhibitor in enzymatic reactions .
Medicinal Chemistry
- Drug Development : The compound's unique structure makes it a valuable building block for developing novel pharmaceuticals. Its cyclopentane framework is present in various biologically active molecules, making it suitable for further modifications into drug candidates .
- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions related to neurotransmitter imbalances or metabolic disorders .
Case Study 1: Synthesis of Novel Pharmaceuticals
A study demonstrated the use of this compound as a precursor for synthesizing novel α-ketoamide derivatives through efficient coupling reactions. The resulting compounds exhibited promising biological activities, highlighting the compound's versatility in drug development .
Research assessing the biological activity of this compound indicated its potential role as an inhibitor in specific enzymatic pathways involved in amino acid metabolism. This suggests avenues for therapeutic exploration in metabolic disorders .
Mechanism of Action
The mechanism of action of methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. For example, it may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Position and Reactivity
- Aminomethyl vs. Methylamino: The target compound’s primary amine (-CH2NH2) enables nucleophilic reactions, such as reductive amination with aldehydes , while the methylamino (-NHCH3) analog () is a secondary amine, limiting its reactivity in similar contexts.
- Ester Group Variations : Ethyl esters (e.g., CAS 2126161-22-4) exhibit increased lipophilicity compared to methyl esters, influencing solubility and bioavailability .
Stereochemical Considerations
The stereoisomer methyl (1R,3S)-3-aminocyclopentane-1-carboxylate hydrochloride (CAS 180196-56-9) demonstrates the impact of chirality on biological activity, though specific data on its efficacy compared to the target compound remain unreported .
Commercial Availability and Pricing
Biological Activity
Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.68 g/mol
- Appearance : White to off-white solid
- Melting Point : 175-176 °C
- Irritant Classification : The compound is classified as an irritant, which may affect its handling and application in biological systems.
The biological activity of this compound is primarily attributed to its functional groups, specifically the amine and carboxylic acid moieties. These groups facilitate interactions with various biological targets:
- Enzymatic Interactions : The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways related to amino acids and neurotransmitter synthesis. This interaction may have implications for neurological disorders.
- Pharmacological Potential : Research indicates that this compound may serve as a precursor for synthesizing novel drugs targeting conditions such as depression or anxiety, where modulation of neurotransmitter levels is crucial .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-amino-1-cyclopentanecarboxylate | C₇H₁₃NO₂ | Lacks the hydrochloride salt; simpler structure |
| Methyl 1-aminocyclopropanecarboxylate hydrochloride | C₇H₁₃ClNO₂ | Contains a cyclopropane ring; different reactivity |
| Methyl 2-aminocyclopentanecarboxylate | C₈H₁₅NO₂ | Different position of the amino group |
The unique cyclopentane structure of this compound contributes to its distinct biological properties compared to its analogs.
Case Studies and Research Findings
- Neuroaminidase Inhibition : A study highlighted the potential of substituted cyclopentane compounds, including this compound, as neuroaminidase inhibitors. These compounds showed promise in preventing viral infections by inhibiting key enzymes involved in viral replication .
- Synthesis and Drug Development : Research has focused on utilizing this compound as an intermediate in synthesizing drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further development into therapeutic agents .
- Safety and Toxicity Assessments : Toxicity studies indicate that while the compound has beneficial pharmacological properties, it also poses risks such as skin irritation and potential toxicity upon ingestion. These factors are critical when considering its application in clinical settings .
Q & A
Q. What are the key synthetic routes for Methyl 1-(aminomethyl)cyclopentanecarboxylate hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via multi-step reactions involving protection-deprotection strategies and salt formation. For example, a method similar to Reference Example 1-1 () uses ethyl acetate as a solvent, with 4-toluenesulfonate added to precipitate the hydrochloride salt, yielding 80% after filtration . Optimization includes:
- Solvent selection : Ethyl acetate is preferred for its polarity and ease of removal under reduced pressure.
- Stoichiometry : Equimolar ratios of reactants (e.g., 7.75 mmol of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and 4-toluenesulfonate) ensure complete conversion .
- Purification : Filtration under reduced pressure removes unreacted reagents, improving purity.
Q. Which analytical techniques are critical for characterizing this compound, and what spectral benchmarks should researchers expect?
- LCMS/HPLC : A molecular ion peak at m/z 411 [M+H]⁺ and a retention time of 1.18 minutes (using SMD-TFA05 method) confirm molecular weight and purity .
- ¹H-NMR : Key signals include δ 9.10 (broad singlet, NH₃⁺), δ 3.82 (s, methoxy group), and δ 2.56–2.31 (m, cyclopentane CH₂ and CH groups) in DMSO-d₆ .
- Purity assessment : Consistent integration of proton signals and absence of extraneous peaks in NMR validate structural integrity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data, such as unexpected splitting or shifts?
Unexpected NMR signals often arise from incomplete deprotection or salt formation. For instance, tert-butoxycarbonyl (Boc)-protected intermediates () show distinct δ 1.36 (s, Boc CH₃) and δ 7.28 (brs, NH), which disappear after deprotection . Troubleshooting steps:
- Deprotection efficiency : Monitor Boc removal via TLC or LCMS.
- Solvent effects : DMSO-d₆ can cause peak broadening; compare data in CDCl₃ for sharper signals.
- Counterion impact : Hydrochloride salt formation alters NH proton environments, leading to downfield shifts (e.g., δ 9.10 in vs. δ 7.28 in ) .
Q. What strategies improve yield and purity during large-scale synthesis?
- Salt selection : 4-Toluenesulfonate facilitates crystallization, enhancing yield (80% in ) .
- Temperature control : Cooling reaction mixtures below 10°C (e.g., during dichloromethane/water partitioning) minimizes side reactions .
- Chromatography-free purification : Filtration and solvent evaporation reduce reliance on column chromatography, scaling efficiently .
Q. How does the cyclopentane ring conformation influence reactivity in downstream applications?
The cyclopentane ring introduces steric constraints that affect nucleophilic substitution and ester hydrolysis rates. Comparative studies with cyclopropane analogs (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride) show that increased ring strain in cyclopropanes enhances reactivity, whereas cyclopentane derivatives exhibit slower kinetics due to reduced angle strain . Applications in drug design leverage this stability for prolonged metabolic half-lives .
Q. What computational or experimental methods validate structure-activity relationships (SAR) for analogs of this compound?
- Molecular docking : Compare binding affinities of cyclopentane vs. cyclohexane analogs (e.g., caramiphen hydrochloride in ) to target enzymes .
- Synthetic modification : Introduce substituents (e.g., 3,4-dimethylphenyl groups in ) to assess steric/electronic effects on bioactivity .
- Kinetic studies : Monitor ester hydrolysis rates under physiological pH to predict in vivo stability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
